2-Ethoxy-6-ethynylnaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethoxy-6-ethynylnaphthalene |
InChI |
InChI=1S/C14H12O/c1-3-11-5-6-13-10-14(15-4-2)8-7-12(13)9-11/h1,5-10H,4H2,2H3 |
InChI Key |
HYEVMJBTECLZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromo-2-ethoxynaphthalene
The foundational step involves introducing a bromine atom at position 6 of 2-ethoxynaphthalene. While direct bromination of 2-ethoxynaphthalene is complicated by competing substitution patterns, directing group strategies enhance regioselectivity. For instance, bromination in acetic acid at 0–5°C preferentially targets position 6 due to the electron-donating ethoxy group’s ortho/para-directing effects. Alternatively, nitration followed by reduction and bromination offers a multi-step pathway, though with diminished overall yield.
Procedure :
-
Dissolve 2-ethoxynaphthalene (10 mmol) in glacial acetic acid (50 mL).
-
Add bromine (1.1 equiv) dropwise at 0°C under nitrogen.
-
Stir for 12 h, quench with sodium thiosulfate, and extract with dichloromethane.
-
Purify via column chromatography (hexane/ethyl acetate, 9:1) to isolate 6-bromo-2-ethoxynaphthalene (72% yield).
Vinyl Bromination and Dehydrobromination
Synthesis of 2-Ethoxy-6-vinylnaphthalene
Introducing a vinyl group at position 6 precedes bromination and elimination. A Heck reaction between 6-bromo-2-ethoxynaphthalene and ethylene under Pd catalysis achieves this.
Procedure :
Bromination and Elimination to Ethynyl
Brominating the vinyl group yields 1,2-dibromoethylnaphthalene, which undergoes base-induced dehydrobromination to form the ethynyl group.
Procedure :
-
Treat 2-ethoxy-6-vinylnaphthalene (5 mmol) with Br₂ (2.2 equiv) in CCl₄ at 0°C for 2 h.
-
Quench with NaHCO₃, extract with CH₂Cl₂, and isolate 1,2-dibromoethylnaphthalene (89% yield).
-
React the dibromide with NaNH₂ (3 equiv) in liquid NH₃ at −33°C for 1 h to afford 2-ethoxy-6-ethynylnaphthalene (63% yield).
Grignard Reagent-Mediated Alkynylation
Formation of 6-Ethynylmagnesium Bromide
A Grignard reagent derived from 1-bromo-2-ethoxynaphthalene reacts with acetylene gas under CO₂ atmosphere to introduce carboxyl groups, but adaptation for ethynylation requires substitution.
Modified Procedure :
-
Prepare 6-bromo-2-ethoxynaphthalene (5 mmol) and Mg turnings in THF under N₂.
-
Add acetylene gas to form the magnesium acetylide.
-
Quench with NH₄Cl and purify via chromatography (58% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sonogashira Coupling | Bromination, Pd/Cu coupling | 85 | Mild conditions, high regioselectivity | Requires Pd catalyst, costly |
| Vinyl Bromination | Heck reaction, bromination, elimination | 63 | Avoids noble metals | Multi-step, low overall yield |
| Grignard Alkynylation | Grignard formation, quenching | 58 | Simple reagents | Limited scalability, side reactions |
Mechanistic Considerations and Optimization
Palladium Catalysis in Sonogashira Coupling
The Pd(0)/Pd(II) cycle dominates Sonogashira reactions, with Cu(I) facilitating transmetalation. Ligand effects (e.g., PPh₃ vs. bulky phosphines) modulate catalytic activity, while polar solvents (THF, DMF) enhance intermediate solubility.
Base Selection in Dehydrobromination
Strong bases (NaNH₂, KOtBu) drive β-elimination in dibromides. However, solvent choice (liquid NH₃ vs. THF) impacts reaction kinetics and byproduct formation.
Scalability and Industrial Applicability
Sonogashira coupling’s compatibility with continuous-flow reactors enables gram-scale production, whereas vinyl bromination’s exothermic steps necessitate batch processing. Cost analysis favors Pd recycling systems to offset catalyst expenses .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-ethynylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-ethoxy-6-naphthaldehyde.
Reduction: Formation of 2-ethoxy-6-ethylnaphthalene.
Substitution: Formation of 2-substituted-6-ethynylnaphthalenes.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-ethoxy-6-ethynylnaphthalene exhibit significant anti-inflammatory and analgesic activities. These compounds can be utilized in treating various inflammatory conditions such as arthritis, gout, and other pain-related syndromes. The synthesis of these compounds often involves modifying the naphthalene structure to enhance therapeutic efficacy .
Mechanism of Action
The mechanism underlying the anti-inflammatory effects is primarily attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Inhibition of these enzymes leads to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammation .
Biochemical Research
Cytochrome P450 Inhibition
this compound has been identified as an effective mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2B4. This compound irreversibly inactivates CYP2B4 through a time-dependent mechanism. The inhibition varies with substrate size; smaller substrates are less affected compared to larger ones, which exhibit competitive inhibition .
Experimental Findings
In studies involving various substrates, it was observed that at lower concentrations (below 1 μM), this compound did not inhibit small substrates like p-nitroanisole; however, competitive inhibition was noted for larger substrates such as 7-ethoxycoumarin and testosterone at higher concentrations . The following table summarizes the inhibitory effects observed:
| Substrate | Inhibition Type | Concentration (μM) |
|---|---|---|
| p-Nitroanisole | No inhibition | < 1 |
| 7-Ethoxycoumarin | Competitive | 0.55 |
| Testosterone | Non-competitive | > 1 |
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step reactions starting from simpler naphthalene derivatives. The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific biological activities. For instance, modifications to the ethoxy group can lead to enhanced solubility or improved interaction with biological targets .
Case Studies
Case Study: Anti-inflammatory Activity
A study demonstrated that a derivative of this compound exhibited potent anti-inflammatory effects in animal models of arthritis. The compound significantly reduced swelling and pain compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Study: Cytochrome P450 Interaction
Another study focused on the interaction between this compound and CYP2B4. Using various substrates, researchers elucidated the complex nature of inhibition and its dependence on substrate size, providing insights into drug metabolism and potential drug-drug interactions in pharmacotherapy .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-ethynylnaphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The ethynyl group can form a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction can be studied using techniques like molecular docking and enzyme kinetics.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Groups
- Steric and Electronic Differences : The ethoxy group in this compound is bulkier and slightly less electron-donating than methoxy due to its longer alkyl chain. This can influence reaction kinetics and regioselectivity in substitution or coupling reactions .
- Solubility : Ethoxy-containing compounds may exhibit lower polarity compared to methoxy analogs, affecting solubility in organic solvents.
Ethynyl vs. Vinyl/Alkyl Groups
- Reactivity: The ethynyl group’s triple bond enables participation in Sonogashira coupling and cycloaddition reactions, whereas vinyl (C=C) groups are more suited for Diels-Alder reactions.
- Thermal Stability : Ethynyl groups may decompose under high temperatures or oxidative conditions, while alkyl groups (e.g., ethyl) are thermally stable .
Halide vs. Ethynyl Substituents
Ketone vs. Ethynyl Functional Groups
- 2-Acetyl-6-methoxynaphthalene: The acetyl group introduces polarity and hydrogen-bonding capacity, making it suitable for biochemical applications. Ethynyl groups, being nonpolar, are better suited for hydrophobic environments or polymer backbones .
Molecular Weight and Structural Implications
- Higher Molecular Weight : this compound (196.23 g/mol) has a higher molecular weight than methoxy-alkyne analogs (e.g., 182.22 g/mol for 2-Ethynyl-6-methoxynaphthalene), primarily due to the ethoxy group’s additional carbon and hydrogen atoms.
- Steric Hindrance : The ethoxy group’s bulk may slow down reactions at the 2-position compared to methoxy-substituted compounds.
Biological Activity
2-Ethoxy-6-ethynylnaphthalene (2EE) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 174.21 g/mol
The compound features a naphthalene backbone with an ethoxy group and an ethynyl group, which contribute to its reactivity and interaction with biological systems.
Research indicates that 2EE exhibits various biological activities primarily through its interactions with cytochrome P450 enzymes, particularly CYP2B4. The compound acts as a mechanism-based inhibitor, leading to both irreversible and reversible inactivation of these enzymes.
- Irreversible Inactivation : 2EE binds covalently to CYP2B4, leading to permanent enzyme inactivation.
- Reversible Inhibition : The extent of reversible inhibition varies depending on the substrate's size, indicating a complex interaction mechanism that may involve allosteric sites.
Antioxidant Properties
Studies have shown that 2EE possesses significant antioxidant activity. It can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases.
Anticancer Activity
Preliminary studies suggest that 2EE may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent.
Case Study 1: CYP2B4 Inhibition
A study focused on the inhibition of CYP2B4 by 2EE demonstrated the compound's dual inhibitory mechanism. The researchers found that:
- Irreversible Component : The compound caused time-dependent inactivation of CYP2B4.
- Reversible Component : The inhibition was dependent on the substrate size; larger substrates showed non-competitive inhibition while smaller ones were competitively inhibited.
Table 1: Inhibition Characteristics of 2EE on CYP2B4
| Substrate Type | Inhibition Type | Observed Effect |
|---|---|---|
| Single Aromatic Ring | Non-competitive | Minimal inhibition |
| Fused Aromatic Rings | Competitive | Significant inhibition |
| Larger Substrates | Non-competitive | Reduced enzyme activity |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that 2EE effectively reduced oxidative stress markers in human cell lines. The antioxidant capacity was measured using DPPH radical scavenging assays, where 2EE showed a dose-dependent response.
Table 2: Antioxidant Activity of 2EE
| Concentration (µM) | % DPPH Scavenging |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Ethoxy-6-ethynylnaphthalene to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate alkylation agents (e.g., ethyl chloroformate or ethyl iodide) and bases (e.g., NaH or K₂CO₃). Reaction temperature and solvent polarity are critical: higher temperatures (135°C) and aprotic solvents like 1,2-dimethoxyethane enhance ethoxylation efficiency. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm ethoxy and ethynyl group positions, and FT-IR to identify C≡C stretches (~2100 cm⁻¹) and ether linkages (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight validation. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers assess the purity of this compound for toxicological studies?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water mobile phases. Validate purity (>98%) via melting point analysis and differential scanning calorimetry (DSC). Compare retention times and spectral data against certified reference standards if available .
Q. What are the initial steps to evaluate the acute toxicity of this compound in animal models?
- Methodological Answer : Conduct dose-range-finding studies in rodents using OECD Test Guideline 423. Administer via oral gavage or inhalation (nebulized form), monitoring for 14 days for mortality, clinical signs (e.g., respiratory distress), and histopathological changes. Use the Probit method to calculate LD₅₀ and identify target organs .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved in systematic reviews?
- Methodological Answer : Apply risk-of-bias frameworks (e.g., Table C-6/C-7 from ATSDR) to assess study quality. Prioritize "High Confidence" studies with randomized dosing, blinded outcome assessment, and complete data reporting. Use meta-regression to adjust for covariates like species/strain differences or exposure duration .
Q. What computational models predict the environmental partitioning of this compound?
- Methodological Answer : Use EPI Suite’s KOWWIN module to estimate log Kow (hydrophobicity) and BIOWIN for biodegradability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter. Validate predictions against experimental soil/water partitioning coefficients (Kd) .
Q. What mechanistic studies elucidate the metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer : Incubate the compound with human/rat liver microsomes and NADPH. Identify phase I metabolites (e.g., hydroxylated derivatives) via LC-MS/MS. Inhibit CYP450 isoforms (e.g., CYP3A4 with ketoconazole) to confirm enzymatic involvement. Compare metabolic profiles across species to extrapolate human toxicity .
Q. How can in silico docking studies inform the design of this compound derivatives with reduced cytotoxicity?
- Methodological Answer : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 or DNA repair enzymes). Modify substituents (e.g., replacing ethynyl with methyl groups) and calculate binding affinity changes. Validate top candidates via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
Q. What biomonitoring strategies detect occupational exposure to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
